

# Landipirdine Fails to Gain Traction in Controlling Neuropsychiatric Symptoms: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Landipirdine |           |
| Cat. No.:            | B8593900     | Get Quote |

Palo Alto, CA – Despite initial hopes, the investigational drug **landipirdine** (also known as SYN120) did not demonstrate significant efficacy in controlling neuropsychiatric symptoms in patients with Parkinson's disease dementia (PDD), leading to the discontinuation of its clinical development. This guide provides a comprehensive comparison of **landipirdine** versus placebo, focusing on the available data from its clinical trials, the experimental protocols employed, and its proposed mechanism of action.

**Landipirdine**, a dual antagonist of the serotonin 5-HT6 and 5-HT2A receptors, was being developed by Acorda Therapeutics. The rationale for its development stemmed from the involvement of these serotonin receptors in modulating various neurotransmitter systems implicated in cognition and behavior. However, the clinical trial results in PDD did not show a clear benefit over placebo for the majority of outcomes studied.

## **Efficacy in Neuropsychiatric Symptom Control**

A key study evaluating **landipirdine**'s effect on neuropsychiatric symptoms was a Phase 2a, randomized, double-blind, placebo-controlled, parallel-group trial conducted over 16 weeks in patients with Parkinson's disease dementia (NCT02258152). While the primary focus of the study was on cognition, it included the Neuropsychiatric Inventory (NPI) as a secondary endpoint to assess behavioral symptoms.



A post-hoc analysis of this study suggested potential nominal improvements in specific NPI domains for patients treated with **landipirdine** compared to placebo. Notably, a potential benefit was observed in the apathy/indifference domain.[1] However, these findings were not statistically significant in the main analysis and the overall study did not meet its primary cognitive endpoints.[1][2]

The table below summarizes the reported changes in the Neuropsychiatric Inventory (NPI) domains from the Phase 2a study. It is important to note that these are from a post-hoc analysis and should be interpreted with caution.

| Neuropsychiatric<br>Symptom (NPI<br>Domain) | Landipirdine (100<br>mg/day) Change<br>from Baseline | Placebo Change<br>from Baseline | p-value<br>(unadjusted) |
|---------------------------------------------|------------------------------------------------------|---------------------------------|-------------------------|
| Apathy / Indifference                       | Nominally Improved                                   | Worsened                        | 0.028[1]                |

Data presented is based on a post-hoc analysis and may not represent the primary outcome of the study.

### **Safety and Tolerability**

In the Phase 2a trial, **landipirdine** was reported to be adequately tolerated. However, a mild worsening of motor symptoms was observed in the **landipirdine** group compared to the placebo group.[1] The discontinuation of its development in Phase I and Phase II trials for cognition disorders and dementia suggests that the overall risk-benefit profile was not favorable.[3]

#### **Experimental Protocols**

The primary clinical trial assessing the neuropsychiatric effects of **landipirdine** was the SYNAPSE study (NCT02258152).

Study Design: A Phase 2a, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[1]

Participant Population: Patients diagnosed with Parkinson's disease dementia.



#### Intervention:

- Landipirdine (SYN120) 100 mg administered orally once daily.
- Placebo administered orally once daily.

Duration: 16 weeks of treatment.[1]

Primary Outcome Measures: The primary objective was to assess the efficacy of **landipirdine** on cognition, as determined by the Cognitive Drug Research Computerized Cognition Battery (CDR).[4]

Secondary Outcome Measures: Secondary endpoints included the assessment of neuropsychiatric symptoms using the Neuropsychiatric Inventory (NPI), as well as other measures of cognitive and daily living activities.[1]

Inclusion Criteria (summary):

- Diagnosis of Parkinson's disease dementia.
- Stable treatment with a cholinesterase inhibitor.[4]

Exclusion Criteria (summary):

 Specific criteria were not detailed in the available public information but would have been outlined in the full study protocol.

The workflow of this clinical trial can be visualized as follows:





Click to download full resolution via product page

Figure 1: Experimental workflow of the Phase 2a SYNAPSE trial.



# Mechanism of Action: Dual 5-HT6 and 5-HT2A Receptor Antagonism

**Landipirdine**'s proposed mechanism of action involves the simultaneous blockade of two serotonin receptor subtypes: 5-HT6 and 5-HT2A.

- 5-HT6 Receptor Antagonism: 5-HT6 receptors are primarily expressed in brain regions
  associated with learning and memory. Their blockade is thought to enhance the release of
  other neurotransmitters, such as acetylcholine and glutamate, which are crucial for cognitive
  processes. The potential impact on neuropsychiatric symptoms through this pathway is less
  direct but may be related to improved cognitive control over emotions and behavior.
- 5-HT2A Receptor Antagonism: 5-HT2A receptors are implicated in a wider range of neuropsychiatric phenomena, including psychosis, agitation, and mood disturbances.[5][6]
   Antagonism of these receptors is a key mechanism of action for several atypical antipsychotic medications. By blocking 5-HT2A receptors, landipirdine was hypothesized to reduce the excessive neuronal firing associated with certain neuropsychiatric symptoms.

The proposed signaling pathway is illustrated below:





Click to download full resolution via product page

Figure 2: Proposed signaling pathway of Landipirdine.



#### Conclusion

Based on the available evidence, **landipirdine** did not demonstrate a clinically meaningful benefit in controlling neuropsychiatric symptoms when compared to placebo. The post-hoc finding of a potential effect on apathy was not sufficient to warrant further development, especially in the context of the trial not meeting its primary cognitive endpoints and the observation of worsened motor symptoms. For researchers and drug development professionals, the case of **landipirdine** highlights the challenges of targeting complex neuropsychiatric symptoms in neurodegenerative diseases and underscores the importance of robust, statistically significant findings in well-designed clinical trials. While the dual antagonism of 5-HT6 and 5-HT2A receptors remains a theoretically interesting approach, **landipirdine** itself will not be moving forward as a potential treatment.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Safety, tolerability, and preliminary efficacy of SYN120, a dual 5-HT6/5-HT2A antagonist, for the treatment of Parkinson disease dementia: A randomized, controlled, proof-of-concept trial [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Safety and efficacy of idalopirdine, a 5-HT6 receptor antagonist, in patients with moderate Alzheimer's disease (LADDER): a randomised, double-blind, placebo-controlled phase 2 trial
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. What are 5-HT2A receptor antagonists and how do they work? [synapse.patsnap.com]
- 6. 5-HT2A antagonists in psychiatric disorders PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Landipirdine Fails to Gain Traction in Controlling Neuropsychiatric Symptoms: A Comparative Analysis]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b8593900#landipirdine-versus-placebo-in-controlling-neuropsychiatric-symptoms]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com